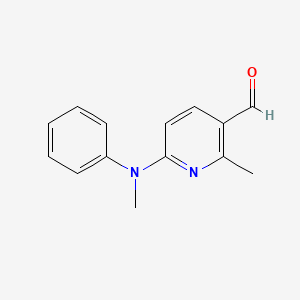

2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde

Beschreibung

2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde is a nicotinaldehyde derivative featuring a pyridine ring substituted with a methyl group at position 2 and a methyl(phenyl)amino group at position 6. The aldehyde functional group at position 3 makes it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or pharmaceutical precursors. Its molecular formula is C₁₄H₁₄N₂O (molecular weight: 226.28 g/mol). The methyl(phenyl)amino substituent introduces steric bulk and electron-donating properties, which influence reactivity and selectivity in coupling or cyclization reactions .

Eigenschaften

Molekularformel |

C14H14N2O |

|---|---|

Molekulargewicht |

226.27 g/mol |

IUPAC-Name |

2-methyl-6-(N-methylanilino)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C14H14N2O/c1-11-12(10-17)8-9-14(15-11)16(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |

InChI-Schlüssel |

WNXFBDPFIFHFQM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)N(C)C2=CC=CC=C2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-6-nitronicotinaldehyde with methyl(phenyl)amine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine to facilitate the process . The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl(phenyl)amino group can participate in substitution reactions, where the phenyl group can be replaced with other substituents using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methyl(phenyl)amino group may also interact with aromatic residues in proteins, affecting their structure and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

The structural and functional uniqueness of 2-methyl-6-(methyl(phenyl)amino)nicotinaldehyde is best highlighted through comparisons with positional isomers, functional analogs, and related heterocycles. Below is a detailed analysis:

Positional Isomers

Key Insights :

- C6 methyl(phenyl)amino groups in all isomers contribute to electron-rich pyridine rings, favoring nucleophilic aromatic substitutions .

Functional Group Analogs

Key Insights :

- Replacing the aldehyde with a nitrile (as in nicotinonitrile) shifts reactivity toward nucleophilic additions (e.g., forming imines) rather than aldol condensations .

- Methylamino vs. methyl(phenyl)amino groups at C6 significantly alter solubility and electronic effects, impacting catalytic or biological activity .

Biologische Aktivität

2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde is a compound belonging to the class of nicotinaldehydes, characterized by its unique structural features, including a pyridine ring and various substituents that influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde is C13H12N2O, with a molecular weight of approximately 212.25 g/mol. The compound features a methyl group at the 2-position and a methyl(phenyl)amino group at the 6-position of the nicotinaldehyde structure, which contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that 2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde may interact with various molecular targets, influencing cellular processes such as signal transduction and metabolic pathways. The compound's mechanism of action is likely mediated through:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, altering biochemical landscapes within cells.

- Receptor Binding : The compound may bind to certain receptors, similar to other nicotinic compounds, potentially influencing neurotransmitter release and cellular signaling pathways.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance its antibacterial potency .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of 2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde against resistant strains of Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against antibiotic-resistant infections .

- Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. The study reported an IC50 value in the low micromolar range, showcasing the compound's potential as a lead for developing new antibacterial agents .

Comparative Analysis

To better understand the biological activity of 2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde, it is useful to compare it with structurally related compounds:

| Compound Name | CAS Number | Key Structural Features | Biological Activity |

|---|---|---|---|

| 2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde | 1355232-03-9 | Methyl group at position 2; methyl(phenyl)amino group | Antimicrobial; enzyme inhibition |

| 4-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde | 1355194-21-6 | Methyl group at position 4; lacks methyl on nitrogen | Requires further investigation |

| 6-(Phenylamino)nicotinaldehyde | Not specified | Phenyl group directly attached to amino group | Significant biological activity noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.